molecular formula C12H16FNO B290874 2-ethyl-N-(3-fluorophenyl)butanamide

2-ethyl-N-(3-fluorophenyl)butanamide

Cat. No.: B290874
M. Wt: 209.26 g/mol
InChI Key: RLKFAVDAGQWRLF-UHFFFAOYSA-N
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Description

2-ethyl-N-(3-fluorophenyl)butanamide is a substituted butanamide derivative characterized by a 2-ethylbutanoyl chain and a 3-fluorophenyl group attached to the amide nitrogen.

Key structural features:

  • Butanamide backbone: A four-carbon chain with a 2-ethyl substituent.
  • Amide linkage: Provides hydrogen-bonding capacity and structural rigidity.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-ethyl-N-(3-fluorophenyl)butanamide

InChI

InChI=1S/C12H16FNO/c1-3-9(4-2)12(15)14-11-7-5-6-10(13)8-11/h5-9H,3-4H2,1-2H3,(H,14,15)

InChI Key

RLKFAVDAGQWRLF-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC(=CC=C1)F

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=CC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

2-ethyl-N-(2-oxoindolin-5-yl)butanamide (Compound 61, )
  • Structure : Replaces the 3-fluorophenyl group with a 2-oxoindolin-5-yl moiety.
  • Properties :
    • The oxoindoline group introduces hydrogen-bonding and π-stacking capabilities, likely enhancing interactions with biological targets (e.g., kinases).
    • Synthesized via Procedure A with >98% chromatographic purity, indicating robust synthetic accessibility .
2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide (CAS 540789-89-7, )
  • Structure : Features a 2-(trifluoromethyl)phenyl substituent instead of 3-fluorophenyl.
  • Properties :
    • The trifluoromethyl group is strongly electron-withdrawing, increasing resistance to oxidative metabolism.
    • Molecular weight: 245.10 g/mol (vs. 206.28 g/mol for the target compound), suggesting higher lipophilicity .
  • Comparison : The trifluoromethyl group may enhance metabolic stability but could reduce solubility compared to the fluorine atom in the target compound.

Variations in the Alkyl Chain and Amide Linkage

N-[[5-amino-2-(dimethylamino)phenyl]methyl]-2-ethyl-N-[(3-fluorophenyl)methyl]butanamide ()
  • Structure: A bis-arylated derivative with additional 5-amino-2-(dimethylamino)phenyl and 3-fluorophenylmethyl groups.
  • Properties: Molecular weight: 371.49 g/mol (significantly larger than the target compound).
  • Comparison : Increased molecular complexity may improve target selectivity but could compromise bioavailability.
3-oxo-2-phenylbutanamide ()
  • Structure : Contains a ketone group at the 3-position of the butanamide chain and a phenyl substituent.
  • Comparison : The absence of a ketone in the target compound reduces polarity, possibly enhancing blood-brain barrier penetration.

Functional Group Replacements

2-ethyl-N-(3-pyridinylmethyl)butanamide ()
  • Structure : Replaces the 3-fluorophenyl group with a 3-pyridinylmethyl moiety.
  • Molecular weight: 206.28 g/mol (identical to the target compound) .
  • Comparison : The pyridine group may improve aqueous solubility but could alter target specificity compared to the fluorine-substituted aryl group.
2-[(3-fluorophenyl)amino]-N-phenylpropanamide ()
  • Structure : Shorter propanamide chain with a secondary amine-linked 3-fluorophenyl group.
  • Properties :
    • Molecular weight: 258.29 g/mol (higher than the target compound due to the additional phenyl group).
    • Secondary amine may increase susceptibility to metabolic oxidation .

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